An In-depth Technical Guide to 5-Chloro-1-pentene: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 5-Chloro-1-pentene: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 5-chloro-1-pentene, a versatile bifunctional molecule of significant interest in organic synthesis and as an intermediate in the pharmaceutical industry.
Core Chemical and Physical Properties
5-Chloro-1-pentene is a colorless to slightly yellow, clear liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and implementation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [2] |
| CAS Number | 928-50-7 | [1] |
| IUPAC Name | 5-chloropent-1-ene | [2] |
| Density | 0.889 g/cm³ | [1] |
| Boiling Point | 101.8 °C at 760 mmHg | [1] |
| Flash Point | 7.3 °C | [1] |
| Refractive Index | 1.42 | [1] |
| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) | [3] |
| Canonical SMILES | C=CCCCCl | [2] |
| InChIKey | UPOBJNRMUDPATE-UHFFFAOYSA-N | [2] |
Chemical Structure and Spectroscopic Analysis
The structure of 5-chloro-1-pentene is characterized by a five-carbon chain containing a terminal double bond (between C1 and C2) and a chlorine atom at the C5 position.[2] This arrangement of functional groups, a terminal alkene and a primary alkyl chloride, imparts a dual reactivity to the molecule, making it a valuable building block in synthesis. The molecule possesses three rotatable bonds, providing it with conformational flexibility.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 5-chloro-1-pentene.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-chloro-1-pentene is expected to show distinct signals corresponding to the different proton environments in the molecule. Protons on the double bond (vinylic protons) will appear in the downfield region (typically 4.9-5.9 ppm), while the protons on the carbon adjacent to the chlorine atom will be deshielded and appear further downfield than typical alkyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The two sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of 115-138 ppm.[2][4] The carbon atom bonded to the chlorine atom will also exhibit a characteristic downfield shift to around 44 ppm due to the electronegativity of the chlorine atom.[2]
Infrared (IR) Spectroscopy: The IR spectrum of 5-chloro-1-pentene displays characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:
-
C=C stretch: around 1640 cm⁻¹[5]
-
=C-H stretch (vinylic): above 3000 cm⁻¹ (typically ~3080 cm⁻¹)[6]
-
C-H stretch (aliphatic): just below 3000 cm⁻¹[6]
-
C-Cl stretch: in the fingerprint region, typically around 650-750 cm⁻¹
Experimental Protocols
General Synthesis of 5-Chloro-1-pentene
Reaction: PCl₅ or SOCl₂ mediated chlorination of 4-penten-1-ol.
Procedure Outline:
-
To a stirred solution of 4-penten-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether), cooled in an ice bath, slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is then quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure 5-chloro-1-pentene.
Reactivity and Synthetic Applications
The dual functionality of 5-chloro-1-pentene makes it a versatile reagent in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[1]
Key Reactions
-
Nucleophilic Substitution: The primary alkyl chloride moiety readily undergoes nucleophilic substitution reactions (typically SN2) with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, and amines) to introduce various functional groups at the terminal position.
-
Electrophilic Addition: The terminal double bond is susceptible to electrophilic addition reactions, such as hydrohalogenation, hydration, and halogenation, following Markovnikov's rule.
-
Grignard Reagent Formation: The alkyl chloride can be converted into a Grignard reagent (5-pentenylmagnesium chloride) by reacting with magnesium metal. This organometallic reagent can then be used in a variety of carbon-carbon bond-forming reactions.
The following diagram illustrates the workflow for a typical Grignard reaction using 5-chloro-1-pentene, followed by a reaction with an electrophile (e.g., a carbonyl compound).
Caption: Workflow for the formation of a Grignard reagent from 5-chloro-1-pentene and its subsequent reaction.
This technical guide provides a foundational understanding of 5-chloro-1-pentene for researchers and professionals in drug development and chemical synthesis. Its unique structural features and reactivity profile ensure its continued importance as a versatile building block in the creation of novel and complex organic molecules.
References
- 1. innospk.com [innospk.com]
- 2. 5-Chloro-1-pentene | 928-50-7 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
